4-(4-phenyl-1H-pyrazol-5-yl)morpholine
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Overview
Description
4-(4-phenyl-1H-pyrazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrazole ring with a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities and are key structural motifs in several drugs currently on the market . Some of these drugs have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting they may impact multiple pathways .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine typically involves the reaction of 4-phenyl-1H-pyrazole with morpholine under specific conditions. One common method includes:
Starting Materials: 4-phenyl-1H-pyrazole and morpholine.
Catalysts and Solvents: The reaction may be catalyzed by acids or bases and often uses solvents like ethanol or dimethyl sulfoxide.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenyl-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrazole ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazole or morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(3-phenyl-1H-pyrazol-5-yl)morpholine: Similar structure but with different substitution on the pyrazole ring.
4-(4-bromophenyl-1H-pyrazol-5-yl)morpholine: Contains a bromine atom, which may alter its reactivity and biological activity.
Uniqueness
4-(4-phenyl-1H-pyrazol-5-yl)morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-phenyl-1H-pyrazol-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,10H,6-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKFBQHXENGBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90521638 |
Source
|
Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88743-49-1 |
Source
|
Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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